molecular formula C9H16O3 B8710529 4-(2-Methoxyethoxy)cyclohexanone CAS No. 107025-45-6

4-(2-Methoxyethoxy)cyclohexanone

Cat. No.: B8710529
CAS No.: 107025-45-6
M. Wt: 172.22 g/mol
InChI Key: PGZFKQFDWMMARL-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)cyclohexanone is a cyclohexanone derivative featuring a 2-methoxyethoxy substituent at the 4-position of the cyclohexane ring. This compound combines the reactivity of a ketone group with the steric and electronic effects of the ether side chain. The 2-methoxyethoxy group enhances solubility in polar solvents and may influence regioselectivity in reactions such as Baeyer-Villiger oxidations or nucleophilic additions .

Properties

CAS No.

107025-45-6

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

4-(2-methoxyethoxy)cyclohexan-1-one

InChI

InChI=1S/C9H16O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h9H,2-7H2,1H3

InChI Key

PGZFKQFDWMMARL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCC(=O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-(2-Methoxyethoxy)cyclohexanone with structurally related cyclohexanone derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-(2-Methoxyethoxy) C₉H₁₆O₃ 172.22* Enhanced solubility; synthetic intermediate Inferred
4-Methoxycyclohexanone 4-Methoxy C₇H₁₂O₂ 128.17 Used in chiral dopants for LCDs
2-(4-Methoxybenzylidene)cyclohexanone 2-(4-Methoxybenzylidene) C₁₄H₁₆O₂ 216.28 Liquid crystal precursor
4-(4-Ethylcyclohexyl)cyclohexanone 4-(4-Ethylcyclohexyl) C₁₄H₂₄O 208.34 High-purity intermediate for LCDs
4-Hydroxycyclohexanone 4-Hydroxy C₆H₁₀O₂ 114.14 Precursor for spirocyclic compounds

*Calculated based on analogous structures.

Physical and Chemical Properties

  • Solubility: The 2-methoxyethoxy group in this compound likely increases polarity compared to non-ether analogs like 4-Methoxycyclohexanone, improving solubility in alcohols and aqueous mixtures .
  • Thermal Stability: Trifluoromethoxy-substituted cyclohexanones exhibit higher thermal stability (e.g., in liquid crystals) than benzene-ring analogs . The ether group in this compound may similarly enhance stability.
  • Reactivity: Cyclohexanone derivatives undergo Baeyer-Villiger oxidation to form lactones or esters. The 2-methoxyethoxy group may sterically hinder this reaction compared to less bulky substituents .

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